molecular formula C13H10N4O B5873348 2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol

2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol

Cat. No.: B5873348
M. Wt: 238.24 g/mol
InChI Key: XIHFGQFLZWWLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol, commonly known as PTT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. PTT is a triazole derivative that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been investigated to explore its potential applications.

Mechanism of Action

The mechanism of action of PTT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. PTT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PTT has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
PTT has been shown to have several biochemical and physiological effects, including the inhibition of various enzymes and proteins, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation. PTT has also been shown to have antifungal and antibacterial properties and to be a potential fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

PTT has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. PTT is also relatively easy to synthesize using several methods. However, PTT has some limitations for lab experiments, including its potential toxicity and the need for further investigation of its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on PTT, including the investigation of its potential applications in drug delivery systems, the development of new synthetic methods for PTT, and the exploration of its potential use as a fluorescent probe for the detection of metal ions. Further studies are also needed to determine the potential side effects and toxicity of PTT and to investigate its mechanism of action in more detail.

Synthesis Methods

PTT can be synthesized using several methods, including the reaction of 2-aminopyridine with 3,5-dibromo-4-hydroxybenzaldehyde, followed by cyclization with sodium azide and reduction with sodium borohydride. Another method involves the reaction of 2-aminopyridine with 4-hydroxybenzaldehyde, followed by cyclization with sodium azide and reduction with sodium borohydride. PTT can also be synthesized using the Huisgen cycloaddition reaction between 2-azido-5-(2-pyridinyl)-1H-1,2,4-triazole and 4-hydroxybenzaldehyde.

Scientific Research Applications

PTT has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, PTT has been investigated for its anticancer, antifungal, and antibacterial properties. PTT has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metal surfaces. In analytical chemistry, PTT has been used as a reagent for the determination of trace amounts of copper ions in water samples.

Properties

IUPAC Name

2-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-11-7-2-1-5-9(11)12-15-13(17-16-12)10-6-3-4-8-14-10/h1-8,18H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHFGQFLZWWLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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